molecular formula C10H20O3 B14584120 Ethyl 3-hydroxy-4-methylheptanoate CAS No. 61097-24-3

Ethyl 3-hydroxy-4-methylheptanoate

Cat. No.: B14584120
CAS No.: 61097-24-3
M. Wt: 188.26 g/mol
InChI Key: BVEWSQQHQZRLIC-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-4-methylheptanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a unique structure that includes a hydroxyl group, a methyl group, and an ethyl ester group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-4-methylheptanoate can be synthesized through several methods. One common approach is the esterification of 3-hydroxy-4-methylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-4-methylheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acid chlorides or anhydrides can be used to introduce new functional groups.

Major Products Formed

    Oxidation: 3-oxo-4-methylheptanoic acid or 3-oxo-4-methylheptanoate.

    Reduction: 3-hydroxy-4-methylheptanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Ethyl 3-hydroxy-4-methylheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in reaction mechanism studies.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-4-methylheptanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect enzyme activity and cellular processes.

Comparison with Similar Compounds

Ethyl 3-hydroxy-4-methylheptanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and ethyl propionate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the hydroxyl and methyl groups, which confer distinct chemical and physical properties.

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate

These compounds differ in their molecular structure and reactivity, making this compound a unique and valuable compound for various applications.

Properties

CAS No.

61097-24-3

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 3-hydroxy-4-methylheptanoate

InChI

InChI=1S/C10H20O3/c1-4-6-8(3)9(11)7-10(12)13-5-2/h8-9,11H,4-7H2,1-3H3

InChI Key

BVEWSQQHQZRLIC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(CC(=O)OCC)O

Origin of Product

United States

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